molecular formula C26H50Br4N4O2 B12744909 1,1'-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide CAS No. 95461-42-0

1,1'-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide

Cat. No.: B12744909
CAS No.: 95461-42-0
M. Wt: 770.3 g/mol
InChI Key: ONONNEWQYKFTCG-UHFFFAOYSA-N
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Description

1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is a synthetic organic compound It is characterized by the presence of two piperazinium rings connected by a decane chain, with each piperazinium ring further substituted with a 3-bromo-1-oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide typically involves multiple steps:

    Formation of the Piperazinium Rings: The initial step involves the synthesis of the piperazinium rings. This can be achieved by reacting piperazine with methylating agents under controlled conditions.

    Introduction of the Decane Chain: The next step involves linking the two piperazinium rings with a decane chain. This can be done through a nucleophilic substitution reaction, where a decane dihalide reacts with the piperazinium rings.

    Substitution with 3-Bromo-1-Oxopropyl Groups: The final step involves the substitution of the piperazinium rings with 3-bromo-1-oxopropyl groups. This can be achieved by reacting the intermediate compound with 3-bromo-1-oxopropyl bromide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atoms, leading to the formation of de-brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen atoms.

    Reduction: De-brominated derivatives.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,6-Hexanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with a shorter hexane chain instead of a decane chain.

    1,1’-(1,8-Octanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide: Similar structure but with an octane chain.

Uniqueness

1,1’-(1,10-Decanediyl)bis(4-(3-bromo-1-oxopropyl)-1-methylpiperazinium) dibromide is unique due to its longer decane chain, which can influence its chemical properties and interactions

Properties

CAS No.

95461-42-0

Molecular Formula

C26H50Br4N4O2

Molecular Weight

770.3 g/mol

IUPAC Name

4-bromo-1-[4-[10-[4-(4-bromo-2-oxobutyl)piperazin-1-ium-1-yl]decyl]piperazin-4-ium-1-yl]butan-2-one;dibromide

InChI

InChI=1S/C26H48Br2N4O2.2BrH/c27-11-9-25(33)23-31-19-15-29(16-20-31)13-7-5-3-1-2-4-6-8-14-30-17-21-32(22-18-30)24-26(34)10-12-28;;/h1-24H2;2*1H

InChI Key

ONONNEWQYKFTCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC[NH+]1CCCCCCCCCC[NH+]2CCN(CC2)CC(=O)CCBr)CC(=O)CCBr.[Br-].[Br-]

Origin of Product

United States

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